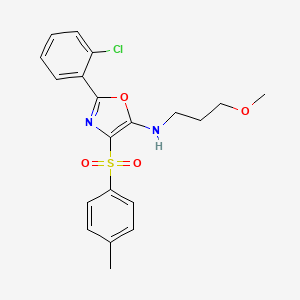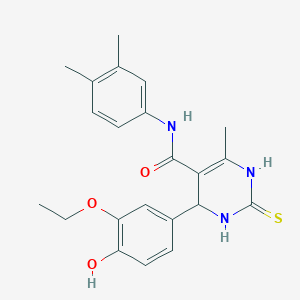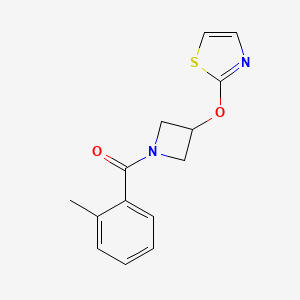
Thalidomide-NH-C5-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ポマリドミド -リンカー 4は、免疫調節性イミド薬(IMiDs)のクラスに属する化合物です。 これらの化合物には、サリドマイドやレナリドミドが含まれており、特に多発性骨髄腫や他の癌の治療における治療応用で注目を集めています 。 ポマリドミドは、E3リガーゼのセレブロリンに結合し、そのタンパク質分解能力をネオ基質に向けることで知られており、これは治療効果に不可欠です .
作用機序
生化学分析
Biochemical Properties
Thalidomide-NH-C5-NH2 (hydrochloride) is known to interact with cereblon, a protein that serves as a substrate receptor for the CRL4 (Cereblon) E3 ubiquitin ligase . The nature of these interactions involves the compound acting as a ligand for cereblon, thereby influencing the activity of the E3 ubiquitin ligase .
Cellular Effects
The effects of Thalidomide-NH-C5-NH2 (hydrochloride) on cells are primarily through its role in the ubiquitin-proteasome system. As a part of a PROTAC molecule, Thalidomide-NH-C5-NH2 (hydrochloride) can bind to specific target proteins within the cell, leading to their ubiquitination and subsequent degradation . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of Thalidomide-NH-C5-NH2 (hydrochloride) involves its role in PROTAC technology. PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . Thalidomide-NH-C5-NH2 (hydrochloride) incorporates the Thalidomide based cereblon ligand, enabling the recruitment of the cereblon E3 ligase to the target protein . This leads to the ubiquitination and subsequent degradation of the target protein.
準備方法
化学反応の分析
ポマリドミド -リンカー 4は、置換反応などのさまざまな化学反応を起こします。 たとえば、芳香族アミンのアルキル化は一般的な反応ですが、求核性が低いため課題に直面します 。 芳香族アミンのアシル化は、ポマリドミド誘導体を提供する別の反応です 。 これらの反応で使用される一般的な試薬には、ジアミンとDIPEA(N,N-ジイソプロピルエチルアミン)があり、反応は多くの場合、DMSO(ジメチルスルホキシド)中で高温で行われます 。 これらの反応から生成される主な生成物には、ポマリドミドホモダイマーとJQ1-ポマリドミドコンジュゲートがあります .
科学研究への応用
ポマリドミド -リンカー 4は、科学研究において幅広い用途があります。 医学では、多発性骨髄腫やその他の血液悪性腫瘍の治療のための免疫調節剤として使用されます 。 姉妹化合物であるレナリドミドやサリドマイドと比較して、有効性と毒性プロファイルが改善されていることが示されています 。 化学では、ポマリドミドは、プロテオリシス標的キメラ(PROTAC)の開発に使用されます。これは、E3リガーゼを標的として特定のタンパク質を分解するように設計されています 。 さらに、ポマリドミドは、神経変性疾患の治療における神経保護特性について研究されています .
科学的研究の応用
Pomalidomide - linker 4 has a wide range of scientific research applications. In medicine, it is used as an immunomodulatory agent for the treatment of multiple myeloma and other hematological malignancies . It has demonstrated improved efficacy and toxicity profiles compared to its sister compounds, lenalidomide and thalidomide . In chemistry, pomalidomide is utilized in the development of proteolysis targeting chimeras (PROTACs), which are designed to degrade specific proteins by targeting E3 ligases . Additionally, pomalidomide has been explored for its neuroprotective properties in the treatment of neurodegenerative diseases .
類似化合物との比較
ポマリドミドは、サリドマイドやレナリドミドを含むIMiDs薬のクラスに属します 。 これらの化合物と比較して、ポマリドミドは、有効性が向上し、毒性プロファイルが優れていることが示されています 。 サリドマイドは、最初に開発されたIMiDであり、その後、第4位にアミノ基が置換され、フタルオイル環に1つのオキソ基が置換されたレナリドミドが開発されました 。 ポマリドミドは、最も新しく、最も強力なIMiDとして、再発性および難治性多発性骨髄腫患者の治療の風景を一新しました .
結論
ポマリドミド -リンカー 4は、重要な治療可能性を持つ汎用的な化合物です。その合成にはさまざまな化学反応が含まれ、医学や化学などの科学研究で幅広い用途があります。類似化合物と比較して、その作用機序と有効性の向上が、免疫調節薬の分野にとって貴重な追加となりました。
特性
IUPAC Name |
4-(5-aminopentylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4.ClH/c19-9-2-1-3-10-20-12-6-4-5-11-15(12)18(26)22(17(11)25)13-7-8-14(23)21-16(13)24;/h4-6,13,20H,1-3,7-10,19H2,(H,21,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDRWFHGNHTFHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diallyl-2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-2-oxoacetamide](/img/structure/B2608467.png)
![Benzo[d]thiazol-2-yl(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2608468.png)
![N-(4-methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2608469.png)
![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)


![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![N-[2-(2-chlorophenyl)ethyl]-3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2608482.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzenesulfonamide](/img/structure/B2608486.png)
